A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of NMR in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern medicinal chemist. Its ability to provide unambiguous structural elucidation of novel chemical entities is fundamental to the drug discovery and development pipeline. From confirming the successful synthesis of a target molecule to identifying impurities and understanding its three-dimensional conformation, NMR provides a wealth of information with atomic-level resolution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of a key synthetic intermediate, Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate, a functionalized isoxazole likely to be a building block in the synthesis of more complex pharmacologically active agents. Isoxazoles are a prominent scaffold in medicinal chemistry, valued for their diverse biological activities.[1][2]
This document is structured to provide not just the spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling patterns. By understanding the "why" behind the data, researchers can more confidently interpret the spectra of their own related compounds.
Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate are labeled as follows:
Caption: Labeled structure of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate.
¹H NMR Spectral Data (Predicted)
The following table summarizes the predicted ¹H NMR spectral data for Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate. These predictions are based on established chemical shift theory and data from analogous structures.[3][4]
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H9 (CH₂) | ~4.35 | Quartet (q) | 2H | ~7.1 |
| H11 (CH₂) | ~4.70 | Singlet (s) | 2H | - |
| H6 (CH₃) | ~2.50 | Singlet (s) | 3H | - |
| H10 (CH₃) | ~1.38 | Triplet (t) | 3H | ~7.1 |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is expected to be clean and highly informative, with four distinct signals corresponding to the four unique proton environments in the molecule.
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The Ethyl Ester Protons (H9 and H10):
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The methylene protons (H9) of the ethyl group are the most deshielded of the aliphatic protons, predicted to appear around 4.35 ppm . This significant downfield shift is due to the inductive effect of the adjacent oxygen atom of the ester functionality. These protons are split by the neighboring methyl protons (H10), resulting in a quartet with a coupling constant of approximately 7.1 Hz.
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The methyl protons (H10) of the ethyl group are predicted to resonate at approximately 1.38 ppm . This is a typical chemical shift for a methyl group adjacent to a methylene group. The signal will appear as a triplet due to coupling with the two methylene protons (H9), with the same coupling constant of ~7.1 Hz.
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The Bromomethyl Protons (H11):
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The protons of the bromomethyl group (H11) are expected to appear as a sharp singlet around 4.70 ppm . The significant downfield shift is a result of the strong electron-withdrawing effect of the bromine atom and the isoxazole ring. As there are no adjacent protons, this signal will not be split.
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The Isoxazole Methyl Protons (H6):
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The methyl protons (H6) attached to the C3 position of the isoxazole ring are predicted to resonate as a singlet at approximately 2.50 ppm . The isoxazole ring has an electron-withdrawing character, which deshields these protons relative to a simple alkyl methyl group. The absence of adjacent protons results in a singlet multiplicity.
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¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C7 (C=O) | ~162 |
| C5 | ~170 |
| C3 | ~160 |
| C4 | ~112 |
| C9 (CH₂) | ~62 |
| C11 (CH₂Br) | ~25 |
| C6 (CH₃) | ~12 |
| C10 (CH₃) | ~14 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each of the unique carbon atoms in the molecule.
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The Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 162 ppm . This is a characteristic chemical shift for ester carbonyls.
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The Isoxazole Ring Carbons (C3, C4, and C5):
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C5 , being attached to the electron-withdrawing nitrogen and bearing the bromomethyl group, is expected to be the most downfield of the ring carbons, around 170 ppm .
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C3 , substituted with a methyl group and adjacent to the ring oxygen, is predicted to resonate near 160 ppm .
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C4 , the quaternary carbon of the isoxazole ring to which the ester is attached, is expected to appear around 112 ppm .
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The Aliphatic Carbons (C6, C9, C10, and C11):
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The methylene carbon of the ethyl ester (C9) is predicted to be around 62 ppm , influenced by the adjacent oxygen atom.
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The bromomethyl carbon (C11) will be shifted downfield due to the attached bromine, with an expected chemical shift of approximately 25 ppm .
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The methyl carbon of the ethyl ester (C10) will be the most upfield signal, appearing around 14 ppm .
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The methyl carbon on the isoxazole ring (C6) is predicted to be at a similar upfield position, around 12 ppm .
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Experimental Protocol for NMR Data Acquisition
For researchers wishing to acquire experimental data for this compound, the following protocol is recommended as a starting point.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic molecules and its single residual proton peak at ~7.26 ppm, which can be used for spectral calibration. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition: a. The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer. b. ¹H NMR: i. Acquire the spectrum at a probe temperature of 298 K. ii. Set the spectral width to cover a range of at least -1 to 12 ppm. iii. Use a 30-degree pulse angle. iv. Set the relaxation delay to 1-2 seconds. v. Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. c. ¹³C NMR: i. Acquire the spectrum using a proton-decoupled pulse sequence. ii. Set the spectral width to cover a range of 0 to 200 ppm. iii. Use a 45-degree pulse angle. iv. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. v. A larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the signals in the ¹H NMR spectrum. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum. f. Identify the chemical shifts of the signals in the ¹³C NMR spectrum.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
The ¹H and ¹³C NMR spectra of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate are highly predictable and provide a clear structural fingerprint of the molecule. By carefully analyzing the chemical shifts, multiplicities, and integration values, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide provides a comprehensive framework for understanding these spectra, serving as a valuable resource for scientists engaged in the synthesis and characterization of novel isoxazole-based compounds for drug discovery and development.
References
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REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. - Revues Scientifiques Marocaines. Available at: [Link]
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Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. Available at: [Link]
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Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC. Available at: [Link]
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Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3-Dihy - The Royal Society of Chemistry. Available at: [Link]
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¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. Available at: [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. Available at: [Link]
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Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC - NIH. Available at: [Link]
